REACTION_CXSMILES
|
[C:1]([C:5]1[N:14]([CH2:15][CH2:16][OH:17])[C:8]2=[CH:9][N:10]=[C:11](Cl)[CH:12]=[C:7]2[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[NH3:18]>CO>[NH2:18][C:11]1[CH:12]=[C:7]2[CH:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[N:14]([CH2:15][CH2:16][OH:17])[C:8]2=[CH:9][N:10]=1
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=2C(=CN=C(C2)Cl)N1CCO
|
Name
|
CuSO4.5H2O
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool down to 25° C
|
Type
|
CUSTOM
|
Details
|
The methanol was removed by evaporation under vacuum
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate (50 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel (5% CH3OH in dichloromethane as eluant)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(=CN1)N(C(=C2)C(C)(C)C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |